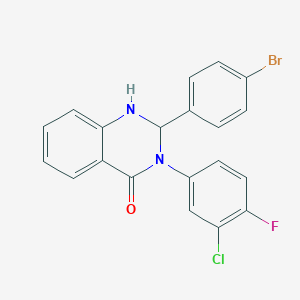
2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with 3-chloro-4-fluorobenzaldehyde in the presence of a suitable catalyst, followed by cyclization to form the quinazolinone core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized quinazolinones.
Scientific Research Applications
2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-3-phenylquinazolin-4-one: Lacks the chlorine and fluorine atoms, resulting in different chemical properties.
2-(4-Chlorophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one: Contains chlorine instead of bromine, affecting its reactivity and applications.
2-(4-Fluorophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one: Contains fluorine instead of bromine, influencing its chemical behavior.
Uniqueness
2-(4-Bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one is unique due to the presence of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and potential applications. Its specific combination of substituents makes it a valuable compound for various scientific and industrial purposes.
Properties
CAS No. |
331986-27-7 |
|---|---|
Molecular Formula |
C20H13BrClFN2O |
Molecular Weight |
431.7g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H13BrClFN2O/c21-13-7-5-12(6-8-13)19-24-18-4-2-1-3-15(18)20(26)25(19)14-9-10-17(23)16(22)11-14/h1-11,19,24H |
InChI Key |
FMUGBWKYRVFYAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)F)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















